ムブリチニブ

概要

説明

Mubritinib (TAK-165) is a protein kinase inhibitor which was under development by Takeda for the treatment of cancer . It completed phase I clinical trials but appears to have been discontinued .

Synthesis Analysis

A five-step, practical, and concise total synthesis of Mubritinib is described. The synthesis utilized Friedel-Crafts acylation, Click reaction, reduction, and demethylation for the construction of the triazole ring system as key steps . Other important features of this synthesis are the improved yield and decreased number of reaction steps, which paves the way for the industrial-scale synthesis of Mubritinib .Molecular Structure Analysis

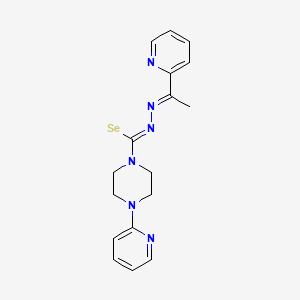

Mubritinib has a molecular formula of C25H23F3N4O2 . It has been studied for its interaction with Human serum albumin (HSA), investigated by employing multispectroscopic, biochemical, and molecular docking approaches .Chemical Reactions Analysis

Mubritinib has been found to interfere with mitochondrial function, significantly increase ROS levels, and induce oxidative stress . It can reduce the activation of the PI3K/mTOR signal pathway .Physical And Chemical Properties Analysis

Mubritinib has a molecular weight of 468.5 g/mol . It is a small molecule and was under investigation for the treatment of various types of cancer .科学的研究の応用

がん治療

ムブリチニブは、肺腫瘍、腎臓腫瘍、乳がん腫瘍、卵巣腫瘍、膵臓腫瘍など、さまざまな種類の腫瘍の治療における臨床試験で使用されてきました。 がん細胞を標的にする役割とこれらの試験における有効性は、現在も研究が進められています .

神経保護

研究によると、ムブリチニブは神経保護効果を持つ可能性があります。 例えば、脊髄損傷 (SCI) 後 8 週間で神経細胞の死滅を抑制し、歩行能力を改善することが確認されており、このような損傷からの回復を助ける可能性が示唆されています .

酸化リン酸化依存性

この化合物は、ミトコンドリア電子伝達系複合体 I を阻害することが判明しており、酸化リン酸化活性の低下と酸化ストレスの誘導につながります。 この性質は、さまざまな疾患における酸化リン酸化依存性の状況を理解するために利用することができます .

ミトコンドリア機能不全

ムブリチニブは、電子伝達系複合体 I を阻害することにより、ミトコンドリア機能不全を引き起こす可能性があります。 この用途は、代謝性疾患や加齢に伴う疾患など、ミトコンドリアの活動が重要な役割を果たす研究分野において重要です .

抗増殖効果

ムブリチニブは、重要な細胞プロセスを阻害する能力を持つため、さまざまな細胞タイプにおける抗増殖効果を研究するための候補として適しており、異常な細胞増殖を特徴とする疾患の新しい治療法につながる可能性があります .

作用機序

Target of Action

Mubritinib, also known as TAK-165, primarily targets the Electron Transport Chain Complex I . This complex plays a crucial role in cellular respiration and energy production within the mitochondria . Mubritinib was originally identified as a HER2/ErbB2 receptor tyrosine kinase inhibitor .

Mode of Action

Mubritinib functions through ubiquinone-dependent inhibition of the Electron Transport Chain Complex I . This inhibition disrupts the normal process of oxidative phosphorylation, leading to a decrease in energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Mubritinib is the mitochondrial oxidative phosphorylation (OXPHOS) pathway . By inhibiting the Electron Transport Chain Complex I, Mubritinib disrupts the OXPHOS pathway, leading to a decrease in ATP production and induction of oxidative stress .

Pharmacokinetics

It’s known that mubritinib can cross the blood-brain barrier, which suggests it has good bioavailability in the central nervous system .

Result of Action

Mubritinib exhibits strong anti-leukemic activity both in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome Acute Myeloid Leukemia (AML) specimens . Exposure to Mubritinib triggers apoptotic cell death in a subset of AML samples with high mitochondrial function-related gene expression, high relapse rates, and short overall survival .

Action Environment

The efficacy of Mubritinib can be influenced by the metabolic state of the cells. For instance, leukemic stem cells, which depend on mitochondrial oxidative phosphorylation for their survival, are particularly sensitive to Mubritinib . .

Safety and Hazards

将来の方向性

Mubritinib has been found to enhance the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function . It has also been identified as a potential neuroprotective drug for spinal cord injury via blood-spinal cord barrier protection . These findings suggest that Mubritinib may have potential applications in the treatment of lung cancer and spinal cord injuries .

特性

IUPAC Name |

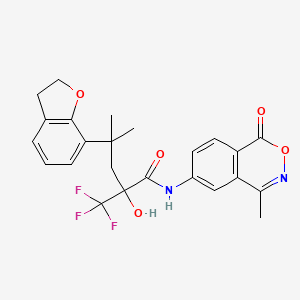

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFBIUXIQYRUNT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026014 | |

| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

366017-09-6 | |

| Record name | Mubritinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366017-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mubritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mubritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUBRITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)

![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)